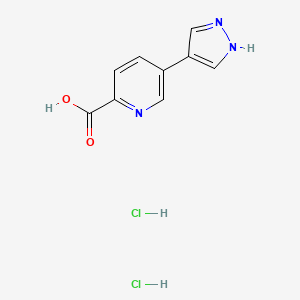

5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C9H7N3O22HCl It is a derivative of pyrazole and pyridine, two important heterocyclic compounds

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . This reaction is carried out under controlled conditions to ensure regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Análisis De Reacciones Químicas

Types of Reactions

5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid; dihydrochloride has been investigated for its role as a potential inhibitor of various enzymes, particularly in the context of cancer and infectious diseases.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Research indicates that derivatives of pyrazole compounds can inhibit DHODH, an enzyme critical for pyrimidine biosynthesis. Inhibitors of DHODH have therapeutic implications for diseases such as rheumatoid arthritis and certain cancers:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives, including 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid, showed promising results in inhibiting DHODH activity, leading to reduced cell proliferation in cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi.

Antibacterial and Antifungal Studies

A study focused on the synthesis of new pyrazole derivatives revealed that 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess its efficacy:

| Compound | Target Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid | S. aureus | 15 |

| 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid | E. coli | 12 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid has been explored through various assays.

DPPH Radical Scavenging Assay

In antioxidant studies, the compound demonstrated a notable ability to scavenge DPPH radicals, indicating its potential as a natural antioxidant:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

This suggests that higher concentrations yield better antioxidant activity .

Synthesis and Characterization

The synthesis of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid involves multi-step reactions starting from pyridine derivatives. Characterization techniques such as NMR, FTIR, and mass spectrometry are essential for confirming the structure of synthesized compounds.

Synthesis Overview

- Starting Materials : Pyridine derivatives and hydrazine.

- Reagents : Various anhydrides or carboxylic acids.

- Characterization Techniques :

- Proton-NMR

- Carbon-NMR

- FTIR

- Mass Spectrometry

Mecanismo De Acción

The mechanism of action of 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

3(5)-Substituted Pyrazoles: These compounds share a similar pyrazole core but differ in the substituents attached to the ring.

Pyridine Derivatives: Compounds with a pyridine ring and various substituents, such as 5-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid.

Uniqueness

5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride is unique due to its specific combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties

Actividad Biológica

5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid; dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H7N3O2·2HCl and is characterized by the presence of both pyrazole and pyridine rings. Its structure can be represented as follows:

Antimicrobial Properties

Research has indicated that 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways critical for bacterial survival .

Anticancer Activity

The compound has shown promising results in anticancer assays. For instance, it demonstrated significant inhibition of proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines with mean growth inhibition percentages of 54.25% and 38.44%, respectively . Notably, it exhibited lower toxicity to normal fibroblast cells, suggesting a selective action against cancer cells while sparing healthy tissues .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |

|---|---|---|

| HepG2 | 54.25 | 80.06 |

| HeLa | 38.44 | 80.06 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, affecting metabolic pathways essential for cell growth and division.

- Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

- Oxidative Stress Reduction : Some studies suggest that derivatives of this compound possess antioxidant properties, which may protect cells from oxidative damage .

Case Studies and Research Findings

A recent study focused on the synthesis of various pyrazole derivatives, including 5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid, highlighting its potential as a lead compound for developing new anticancer agents . The study emphasized structure-activity relationships (SAR) that could guide future modifications to enhance efficacy and reduce toxicity.

Another investigation assessed the compound's role in inhibiting the hepatitis C virus (HCV), revealing promising antiviral activity with effective concentrations comparable to existing antiviral therapies . This positions the compound not only as a potential anticancer agent but also as a candidate for antiviral drug development.

Propiedades

IUPAC Name |

5-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.2ClH/c13-9(14)8-2-1-6(3-10-8)7-4-11-12-5-7;;/h1-5H,(H,11,12)(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFJFALOCXELBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CNN=C2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.